molecular formula C16H13ClN2S B2448345 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 941905-78-8

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2448345
CAS No.: 941905-78-8
M. Wt: 300.8
InChI Key: IIWVCDNGFWEOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazole derivatives. The imidazole ring is a five-membered heterocyclic moiety recognized as a critical pharmacophore in medicinal chemistry due to its diverse biological activities and presence in several commercially available drugs . This specific compound is of significant interest in scientific research, particularly in the fields of metabolic disease and infectious disease. Main Research Applications and Value: Alpha-Glucosidase Inhibition for Diabetes Research: Compounds with structural similarities to 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole have demonstrated potent inhibitory activity against the α-glucosidase enzyme, a key target for managing type 2 diabetes . Inhibition of this enzyme slows carbohydrate digestion, thereby helping to stabilize blood glucose levels. Research on analogous benzimidazole-thioquinoline hybrids suggests that the 3-chlorobenzylthio moiety may contribute to competitive inhibition of this enzyme, making it a valuable lead compound for anti-diabetic drug discovery . Antimicrobial Properties: Imidazole derivatives are extensively investigated for their antibacterial and antifungal potential. The structural features of this compound, including the (benzylthio) group, are known to enable effective interactions with biological targets in microorganisms, potentially disrupting essential functions like cell wall synthesis . This makes it a candidate for developing new antimicrobial agents, especially against resistant bacterial strains. Mechanism of Action: The primary research value of this compound is linked to its ability to interact with enzyme active sites. In the context of alpha-glucosidase inhibition, it is believed to bind competitively to the enzyme's active site, preventing it from hydrolyzing carbohydrates . Its antimicrobial mechanism may involve the blockade of sodium channel proteins or inhibition of bacterial enzymes essential for survival . Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-14-8-4-5-12(9-14)11-20-16-18-10-15(19-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWVCDNGFWEOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the imidazole derivative attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. A study indicated that it exhibits significant antimicrobial properties with a minimum inhibitory concentration (MIC) of 32 µg/mL against Pseudomonas aeruginosa .
  • Anticancer Potential : Preclinical studies have demonstrated that 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole exhibits cytotoxic effects against human glioblastoma cells, outperforming traditional chemotherapeutics like doxorubicin in certain assays . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
  • Antitubercular Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising in vitro results that warrant further exploration in vivo .

Biological Applications

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further research into enzyme-targeted therapies, particularly in oncology and infectious diseases .
  • Anticonvulsant Properties : In studies assessing anticonvulsant activity, modifications to the phenyl ring of imidazole derivatives, including this compound, have shown varying levels of efficacy, suggesting potential for neurological applications .

Summary of Biological Activities

Activity TypeOrganism/Cell LineMIC/IC50 ValueReference
AntimicrobialPseudomonas aeruginosa32 µg/mL
AnticancerHuman glioblastoma cellsIC50 < 10 µM
AntitubercularMycobacterium tuberculosisMIC < 10 µg/mL
AnticonvulsantPTZ-induced seizure modelVaries

Case Studies

  • Antimicrobial Study : A comparative analysis evaluated various thiazole derivatives, including 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole, against multi-drug resistant strains. Results highlighted its effectiveness and potential as a lead compound for antibiotic development .
  • Anticancer Research : In a detailed study on imidazole derivatives, this compound demonstrated significant cytotoxicity against glioblastoma cells, indicating its potential as a new anticancer agent .
  • Anticonvulsant Evaluation : Research on thiazole derivatives revealed that structural modifications impacted anticonvulsant activity significantly, providing insights into structure-activity relationships relevant to this compound .

Mechanism of Action

The mechanism of action of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
  • 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one

Uniqueness

2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a phenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is part of a class of imidazole derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole features a thioether linkage with a chlorobenzyl group and a phenyl substituent on the imidazole ring. This configuration is crucial for its biological activity, influencing both its lipophilicity and interaction with biological targets.

The biological activity of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori, attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
  • Cytotoxic Effects : It has shown promising antiproliferative activity in various cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) . The mechanism involves induction of apoptosis through mitochondrial membrane disruption and activation of caspases, leading to programmed cell death .

Anticancer Activity

The antiproliferative effects of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole have been evaluated in vitro against several cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
A549 (Lung Carcinoma)7.4Inhibition of tubulin polymerization
T47D (Breast Carcinoma)5.0Induction of apoptosis via mitochondrial pathways
HT-29 (Colon Carcinoma)6.0Caspase activation leading to cell death

Antimicrobial Activity

The antimicrobial efficacy against various pathogens is highlighted in the following table:

Pathogen MIC (µg/mL) Activity
Helicobacter pylori16Significant inhibition
Staphylococcus aureus32Moderate activity
Escherichia coli64Moderate activity

Case Studies

  • Cytotoxicity in Cancer Models : In a study evaluating various imidazole derivatives, 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole was found to significantly inhibit the growth of A549 cells with an IC50 value of 7.4 µM, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy Against H. pylori : A recent investigation reported that this compound effectively inhibited H. pylori growth at MIC values as low as 16 µg/mL, suggesting its potential utility in treating infections caused by this bacterium .

Q & A

Q. What are the standard synthetic routes for 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazole core via condensation of aldehydes (e.g., benzaldehyde derivatives) with amines under acidic conditions.
  • Step 2: Introduction of the 3-chlorobenzylthio group via nucleophilic substitution or thiol-ene coupling. Key reagents include 3-chlorobenzyl mercaptan and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Optimization: Reaction temperature (60–80°C) and solvent choice significantly impact yield. TLC and NMR are used to monitor intermediates .

Q. How is the compound characterized post-synthesis?

  • Spectroscopic Methods:
    • ¹H/¹³C NMR: Confirms substitution patterns (e.g., phenyl vs. chlorobenzyl groups) and purity. Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 4.2–4.5 ppm (benzylthio -SCH₂-) are diagnostic .
    • IR Spectroscopy: Identifies functional groups (e.g., C-S stretch at 600–700 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) .
  • Chromatography: HPLC or GC-MS quantifies purity (>95% required for biological assays) .

Q. What preliminary biological assays evaluate its activity?

  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro or halogen substituents enhance membrane penetration .
  • Enzyme Inhibition: Fluorescence-based assays targeting cytochrome P450 or kinases. IC₅₀ values guide SAR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and scalability?

  • Design of Experiments (DoE): Systematic variation of parameters (solvent, temperature, catalyst loading) to identify optimal conditions. For example, PEG-400 as a green solvent improves reaction efficiency .
  • Flow Chemistry: Continuous reactors reduce side reactions and enhance reproducibility for multi-step syntheses .
  • Catalyst Screening: Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve regioselectivity in thioether formation .

Q. What computational methods predict biological activity and binding modes?

  • Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., bacterial DNA gyrase or fungal CYP51). The chlorobenzyl group shows hydrophobic binding in enzyme pockets .
  • QSAR Studies: Regression models correlate substituent electronic properties (Hammett σ) with activity. Nitro groups increase electron-withdrawing effects, enhancing antibacterial potency .

Q. How are structural contradictions resolved between computational and experimental data?

  • X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths/angles. Discrepancies in imidazole ring planarity may arise from crystal packing effects .
  • DFT Calculations: Compare theoretical (B3LYP/6-31G*) and experimental (XRD) geometries. Adjustments to solvent models (PCM) improve agreement .

Q. What strategies enhance selectivity for specific biological targets?

  • Bioisosteric Replacement: Substitute the 3-chlorobenzyl group with fluorinated or sulfonamide analogs to modulate lipophilicity and target affinity .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetates) to improve bioavailability. Enzymatic cleavage releases the active thiolate form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.